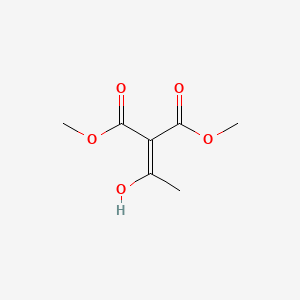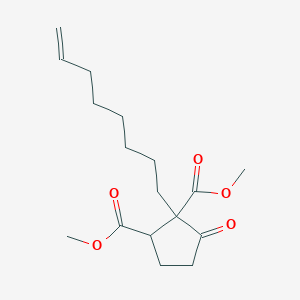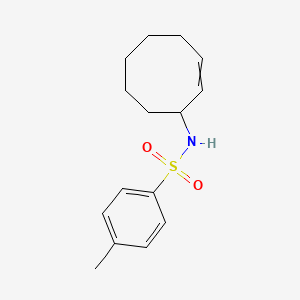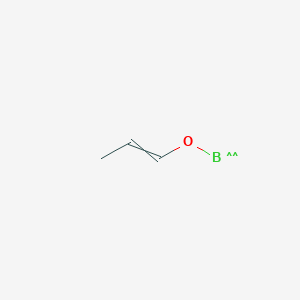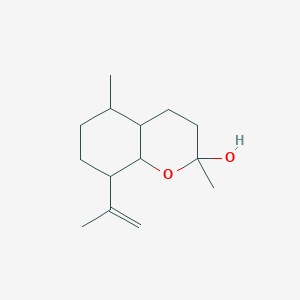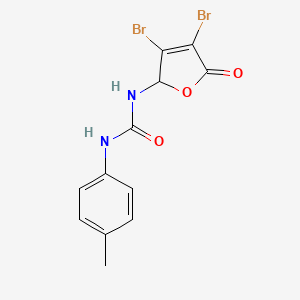![molecular formula C11H21Si2Tl B14288986 [3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) CAS No. 117749-87-8](/img/structure/B14288986.png)
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) is an organometallic compound that features a thallium atom coordinated to a cyclopentadienyl ring and two trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) typically involves the reaction of a thallium precursor with a cyclopentadienyl ligand and trimethylsilane groups. Common synthetic routes may include:
Direct Reaction: Thallium salts reacting with cyclopentadienyl anions in the presence of trimethylsilane.
Transmetalation: Using a more reactive metal complex to transfer the cyclopentadienyl ligand to thallium.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures while ensuring safety and cost-effectiveness. This may include:
Batch Processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Using continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form thallium(III) compounds.
Reduction: Reaction with reducing agents to form thallium(I) compounds.
Substitution: Replacement of the trimethylsilane groups with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organolithium reagents.
Major Products Formed
Oxidation Products: Thallium(III) complexes.
Reduction Products: Thallium(I) complexes.
Substitution Products: Compounds with different ligands replacing the trimethylsilane groups.
Scientific Research Applications
Chemistry
Catalysis: Used as catalysts or catalyst precursors in organic synthesis.
Materials Science: Incorporated into materials for electronic or photonic applications.
Biology and Medicine
Medicinal Chemistry: Potential use in drug design and development due to unique metal-ligand interactions.
Biological Probes: Used in studying biological systems and metal ion interactions.
Industry
Chemical Industry: Employed in the synthesis of fine chemicals and specialty materials.
Electronics: Utilized in the production of semiconductors and other electronic components.
Mechanism of Action
The mechanism by which [3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) exerts its effects involves coordination chemistry and metal-ligand interactions. The thallium atom can interact with various molecular targets, influencing chemical reactivity and stability. Pathways involved may include:
Ligand Exchange: Replacement of ligands around the thallium center.
Redox Reactions: Thallium undergoing oxidation or reduction.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienylthallium Complexes: Compounds with similar cyclopentadienyl ligands coordinated to thallium.
Trimethylsilylthallium Compounds: Compounds with trimethylsilane groups coordinated to thallium.
Uniqueness
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) is unique due to its specific combination of ligands and the resulting chemical properties
Properties
CAS No. |
117749-87-8 |
|---|---|
Molecular Formula |
C11H21Si2Tl |
Molecular Weight |
413.84 g/mol |
IUPAC Name |
[1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]thallium |
InChI |
InChI=1S/C11H21Si2.Tl/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3; |
InChI Key |
VXXWTQDIGKWUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(C=C1)([Si](C)(C)C)[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)

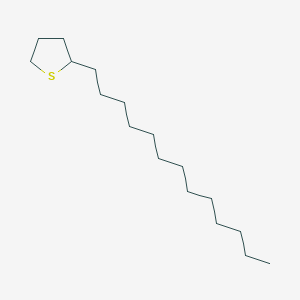
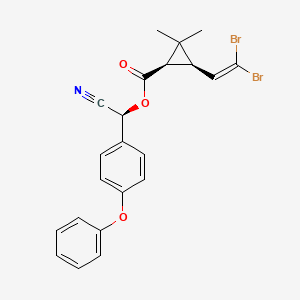
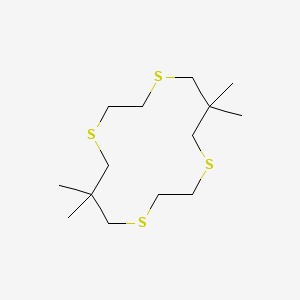
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
